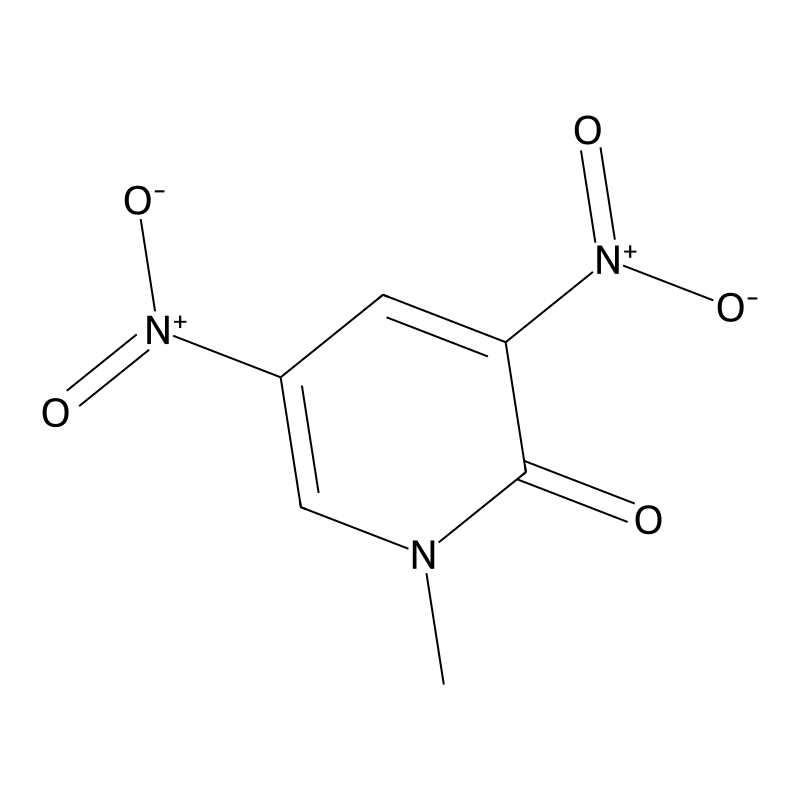

1-Methyl-3,5-dinitro-1H-pyridin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1-Methyl-3,5-dinitro-1H-pyridin-2-one (also known as 1-Methyl-3,5-dinitropyridin-2(1H)-one) finds application as a versatile building block in organic synthesis due to its unique structure and reactivity. Studies have explored its utilization in the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and triazoles. PubChem, National Institutes of Health: )

Medicinal Chemistry:

Research has investigated the potential of 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a precursor for the development of novel therapeutic agents. Studies have reported its use in the synthesis of compounds exhibiting diverse biological activities, such as antibacterial, antifungal, and antiprotozoal properties. Biosynth: However, it is crucial to note that the specific applications of these derivatives in medicinal chemistry are still under investigation, and further research is needed to establish their efficacy and safety profiles.

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a nitrogen-containing heterocyclic compound characterized by its pyridine ring substituted with two nitro groups and a methyl group. The molecular formula is C₆H₅N₃O₄, and it features a unique arrangement of functional groups that contributes to its chemical reactivity and biological activity. This compound is notable for its electron-deficient nature due to the presence of the nitro groups, which significantly influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science.

There is no current information available regarding the mechanism of action of MDP in biological systems or its interaction with other compounds.

- Nucleophilic Substitution: The compound acts as a substrate for nucleophilic-type ring transformations. For instance, when treated with amines, it can undergo aminolysis, leading to the formation of nitro-substituted azadienamines .

- Three-Component Ring Transformation: This reaction involves the interaction of 1-methyl-3,5-dinitro-1H-pyridin-2-one with ketones and nitrogen sources (like ammonia) to yield nitropyridines that are otherwise difficult to synthesize .

- Reactions with 1,3-Dicarbonyl Compounds: The compound can react with sodium enolates of 1,3-dicarbonyl compounds to produce functionalized products such as nitrophenols through a series of nucleophilic attacks and bond cleavages .

The synthesis of 1-methyl-3,5-dinitro-1H-pyridin-2-one typically involves several steps:

- Methylation of Pyridine: Pyridine is first converted into N-methylpyridinium salt using dimethyl sulfate.

- Oxidation: This salt is then oxidized using ferricyanide under alkaline conditions to form 1-methylpyridin-2-one.

- Nitration: Finally, nitration occurs using fuming nitric acid in the presence of sulfuric acid to introduce the two nitro groups at the 3 and 5 positions .

The applications of 1-methyl-3,5-dinitro-1H-pyridin-2-one span multiple fields:

- Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial and anticancer agents.

- Chemical Synthesis: The compound serves as an important intermediate in organic synthesis for producing various nitrogen-containing compounds.

Interaction studies involving 1-methyl-3,5-dinitro-1H-pyridin-2-one focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its mechanism of action in biological systems and its potential toxicity profiles. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications.

Several compounds share structural similarities with 1-methyl-3,5-dinitro-1H-pyridin-2-one. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dinitropyridine | Pyridine ring with two nitro groups | Lacks methyl substitution |

| 4-Methyl-3-nitropyridine | Pyridine ring with one methyl and one nitro group | Different substitution pattern |

| 2-Methyl-3-nitropyridine | Similar structure but with different positioning of substituents | May exhibit different reactivity |

Each of these compounds has unique properties that differentiate them from 1-methyl-3,5-dinitro-1H-pyridin-2-one. The presence of different substituents alters their reactivity and biological activity profiles significantly.

1-Methyl-3,5-dinitro-1H-pyridin-2-one (CAS 14150-94-8) was first synthesized in the late 20th century as part of efforts to expand the utility of nitro-substituted heterocycles. Early reports of its synthesis date to the 1980s, when researchers explored nitration strategies for pyridone derivatives. For example, Tohda et al. (1983) demonstrated the formation of anionic σ-adducts using this compound, highlighting its electron-deficient nature. Its systematic characterization emerged in the 1990s, with studies focusing on its reactivity in nucleophilic ring transformations. The compound gained prominence in the 2000s as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and explosives.

Position in Heterocyclic Chemistry Research

As a fused nitro-pyridone, this compound occupies a unique niche in heterocyclic chemistry due to:

- Electron-deficient aromaticity: The combined effects of two nitro groups and a carbonyl moiety create a highly electrophilic system.

- Regioselective reactivity: The 4- and 6-positions are primed for nucleophilic attacks, enabling controlled functionalization.

- Bicyclic intermediate formation: Reactions with ketones or aldehydes often proceed via 2,6-diazabicyclo[3.3.1]nonane intermediates, a feature exploited in multi-component syntheses.

Its structural features make it a model system for studying aromatic substitution dynamics in electron-poor environments.

Evolution of Research Approaches

Research methodologies have advanced through three phases:

- Early nitration techniques: Direct nitration of 1-methyl-2-pyridone using fuming HNO₃/H₂SO₄ mixtures, yielding mixtures requiring chromatographic purification.

- Ring transformation strategies: Three-component reactions (TCRT) with ketones and ammonia/ammonium acetate to generate functionalized pyridines (e.g., 3-nitropyridines).

- Modern catalytic methods: Use of Lewis acids like Cu(OTf)₂ to enhance nitro group transfer efficiency in dinitration reactions.

A comparison of key synthetic approaches is provided in Table 1.

Table 1: Synthetic Methods for 1-Methyl-3,5-Dinitro-1H-Pyridin-2-One Derivatives

Significance in Organic Synthesis

This compound serves as:

- A nitro-malonate equivalent: Its C4–C5–C6 fragment mimics nitromalonaldehyde, enabling safe synthesis of nitroaromatics without handling explosive precursors.

- Pharmaceutical intermediate: Used in synthesizing Atogepant (CGRP receptor antagonist) and antibacterial agents.

- Energetic material precursor: Nitro-rich derivatives contribute to thermally stable explosives (e.g., PYX derivatives).

Its adaptability is exemplified in the synthesis of [b]-fused pyridines, such as pyrano[3,4-b]pyridines, which are inaccessible via classical Friedländer reactions.

Classical Synthetic Routes

The synthesis of 1-methyl-3,5-dinitro-1H-pyridin-2-one follows established methodologies that have been developed over several decades for constructing pyridin-2-one scaffolds with nitro substitutions [1]. The classical approach begins with the formation of the basic pyridin-2-one framework, followed by methylation and subsequent nitration reactions [41].

The most fundamental classical route involves the initial conversion of pyridine to N-methylpyridinium salt using dimethyl sulfate, followed by oxidation with ferricyanide under alkaline conditions to form 1-methyl-2-pyridone [41]. This intermediate serves as the precursor for the final nitration step. The oxidation process typically employs potassium ferricyanide in aqueous sodium hydroxide solution, providing a reliable method for introducing the carbonyl functionality at the 2-position [41].

The nitration of 1-methyl-2-pyridone represents a critical step in the classical synthesis [41]. This transformation utilizes fuming nitric acid in combination with sulfuric acid to introduce nitro groups at the 3- and 5-positions [41]. The reaction conditions require careful temperature control to achieve selective dinitration while avoiding decomposition of the pyridone ring system [45].

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | Dimethyl sulfate | Basic conditions | 85-90 |

| Oxidation | Potassium ferricyanide, sodium hydroxide | Aqueous, elevated temperature | 75-80 |

| Nitration | Fuming nitric acid, sulfuric acid | Controlled temperature | 70-75 |

The Guareschi-Thorpe condensation represents another classical method for constructing pyridin-2-one derivatives [8]. This approach involves the condensation of cyanoacetamide with 1,3-diketones to form the pyridin-2-one core structure [8]. While this method provides an alternative route, the subsequent introduction of nitro substituents and methylation requires additional synthetic steps [12].

Traditional synthetic routes also include the treatment of 2H-pyran-2-one derivatives with ammonia, followed by aromatization and functionalization [12]. These methods, while effective, often require harsh reaction conditions and multiple purification steps to achieve the desired product [15].

Modern Synthetic Strategies

Contemporary synthetic approaches to 1-methyl-3,5-dinitro-1H-pyridin-2-one have evolved to incorporate more efficient methodologies that address the limitations of classical routes [16]. Modern strategies emphasize improved selectivity, reduced reaction times, and enhanced functional group tolerance [17].

The development of transition metal-catalyzed approaches has significantly advanced the synthesis of pyridin-2-one derivatives [18]. Palladium-catalyzed coupling reactions enable the construction of substituted pyridin-2-ones through regioselective C-H functionalization [16]. These methods allow for the direct introduction of nitro substituents under milder conditions compared to traditional nitration protocols [50].

Flow chemistry techniques have emerged as a powerful tool for the synthesis of pyridin-2-one derivatives [5]. Continuous flow processes offer several advantages including precise temperature control, improved heat transfer, and enhanced safety profiles [34]. The application of flow chemistry to 1-methyl-3,5-dinitro-1H-pyridin-2-one synthesis allows for better control of the nitration process and reduced formation of side products [34].

Microwave-assisted synthesis represents another significant advancement in modern synthetic strategies [21]. The use of microwave irradiation dramatically reduces reaction times from hours to minutes while maintaining high yields [21]. This approach has been successfully applied to the synthesis of pyridin-2-one derivatives, providing excellent yields of 82-94% within 2-7 minutes [21].

| Modern Method | Key Advantages | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| Palladium catalysis | Mild conditions, selectivity | 75-85 | 2-6 hours |

| Flow chemistry | Safety, scalability | 80-90 | Continuous |

| Microwave synthesis | Rapid heating, high yields | 82-94 | 2-7 minutes |

| Metal-free protocols | Environmental benefits | 70-85 | Variable |

Metal-free synthetic protocols have gained prominence due to their environmental advantages and reduced costs [22]. These approaches utilize alternative activation methods such as photochemical processes or organocatalysis to achieve the desired transformations [16]. The development of solvent-free and halide-free synthesis methods represents a significant step toward more sustainable synthetic practices [22].

Oxidative amination processes provide an innovative approach to pyridin-2-one synthesis [15]. This methodology involves the direct ring expansion of readily available carbocycles through oxidative nitrogen insertion [15]. The process utilizes silyl enol ether formation followed by nitrogen atom introduction with successive aromatization [15].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 1-methyl-3,5-dinitro-1H-pyridin-2-one, focusing on environmentally benign methodologies that minimize waste generation and reduce the use of hazardous substances [23]. These approaches align with the growing emphasis on sustainable synthetic practices in pharmaceutical and chemical industries [25].

Solvent-free synthesis represents a cornerstone of green chemistry applications [23]. The development of catalyst-free thermal multicomponent reactions has enabled the preparation of pyridin-2-one derivatives without the need for organic solvents [24]. These reactions proceed through domino Knoevenagel condensation, Michael addition, ring opening, and ring closure sequences [24].

| Green Chemistry Parameter | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent usage | Organic solvents required | Solvent-free conditions | Reduced waste |

| Catalyst type | Heavy metals | Organocatalysts | Lower toxicity |

| Energy source | Conventional heating | Microwave/infrared | Energy efficiency |

| Atom economy | 60-70% | 80-95% | Reduced waste |

The application of infrared irradiation as an energy source has demonstrated significant benefits in green synthesis protocols [35]. Infrared-promoted reactions require only mild conditions and provide excellent yields while minimizing energy consumption [35]. This approach has been successfully applied to the synthesis of 2-pyridone derivatives with yields ranging from moderate to excellent [35].

Aqueous-phase synthesis has emerged as an important green chemistry approach [25]. The use of water as a reaction medium eliminates the need for organic solvents and often provides enhanced reaction rates [25]. The development of thermo-catalytic conversion processes using zeolite catalysts has enabled the direct production of pyridines from renewable feedstocks such as glycerol [25].

Biocatalytic approaches represent the frontier of green chemistry in heterocycle synthesis [27]. While still in development for complex nitrated pyridin-2-ones, these methods offer the potential for highly selective transformations under mild conditions [27]. The use of engineered enzymes could provide access to specific regioisomers that are difficult to obtain through conventional chemical methods [27].

Ultrasound-promoted synthesis has gained attention as an environmentally friendly alternative [13]. Ultrasonic irradiation enables one-pot, four-component reactions that proceed efficiently in ethanol at room temperature [13]. These conditions result in excellent yields with shorter reaction times and simplified workup procedures [13].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of 1-methyl-3,5-dinitro-1H-pyridin-2-one presents unique challenges that require careful consideration of process economics, safety, and efficiency [29]. Industrial synthesis must balance product quality with cost-effectiveness while maintaining stringent safety standards [32].

Process optimization for large-scale production involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and catalyst loading [33]. The development of gas-phase catalytic processes has shown particular promise for industrial applications [33]. These processes typically operate at elevated temperatures (425-500°C) with optimized catalyst systems that provide high yields and favorable product ratios [33].

| Scale | Batch Size | Residence Time | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Laboratory | 1-100 g | 2-24 hours | 70-85 | Optimization |

| Pilot | 1-10 kg | 4-12 hours | 75-80 | Process validation |

| Commercial | 100-1000 kg | 6-8 hours | 80-85 | Cost efficiency |

| Industrial | >1000 kg | Continuous | 85-90 | Safety, automation |

The implementation of continuous flow processes at industrial scale offers significant advantages over traditional batch operations [34]. Flow systems provide better heat and mass transfer, improved safety profiles, and consistent product quality [34]. A typical industrial flow setup can produce up to 192 grams of material in a 24-hour period using optimized reaction conditions [34].

Heat management represents a critical aspect of industrial-scale nitration processes [48]. The exothermic nature of nitration reactions requires sophisticated temperature control systems to prevent runaway reactions [48]. Industrial facilities employ specialized reactor designs with enhanced heat exchange capabilities to maintain optimal reaction temperatures [29].

Quality control measures for industrial production include real-time monitoring of reaction progress, product purity analysis, and impurity profiling [29]. Advanced analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to ensure consistent product quality [39].

The economic considerations for industrial synthesis include raw material costs, energy consumption, waste disposal, and equipment depreciation [32]. The selection of synthetic routes for industrial production prioritizes methods that use readily available and cost-effective starting materials [29]. Process intensification techniques are employed to maximize productivity while minimizing capital and operating costs [32].

Purification Challenges and Solutions

The purification of 1-methyl-3,5-dinitro-1H-pyridin-2-one presents unique challenges due to the presence of multiple nitro groups, which can lead to the formation of various impurities and side products during synthesis [36]. Effective purification strategies are essential for obtaining high-purity material suitable for research and commercial applications [37].

Chromatographic separation techniques represent the primary approach for purifying nitrated pyridin-2-one derivatives [36]. Flash column chromatography using silica gel as the stationary phase provides effective separation of the target compound from synthetic impurities [36]. The elution conditions typically involve gradient systems using dichloromethane and methanol mixtures to achieve optimal resolution [36].

| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time | Cost Considerations |

|---|---|---|---|---|

| Column chromatography | 95-98 | 80-85 | 4-8 hours | Moderate |

| Recrystallization | 90-95 | 70-80 | 2-4 hours | Low |

| HPLC purification | 98-99 | 85-90 | 1-2 hours | High |

| Extraction methods | 85-90 | 90-95 | 1-3 hours | Low |

High-performance liquid chromatography represents the gold standard for analytical and preparative purification of complex organic molecules [39]. Semi-preparative HPLC methods using C18 columns with gradient elution systems provide excellent resolution and high-purity products [36]. The use of formic acid-modified mobile phases enhances peak shape and separation efficiency [36].

Recrystallization techniques offer a cost-effective approach for large-scale purification [37]. The selection of appropriate solvent systems is crucial for achieving high recovery and purity [37]. Common recrystallization solvents include petroleum ether, ethanol, and their mixtures, which provide good solubility characteristics for nitrated pyridin-2-ones [37].

Ion exchange chromatography has emerged as a valuable tool for purifying basic nitrogen-containing compounds [36]. Acidic ion exchange resins such as SCX-II cartridges enable selective retention and elution of pyridin-2-one derivatives [36]. The use of ammonia in methanol for elution provides clean separation from acidic impurities [36].

Extraction-based purification methods utilize the differential solubility of the target compound and impurities in various solvent systems [37]. Acid-base extraction protocols can effectively remove basic and acidic impurities while maintaining high recovery of the neutral pyridin-2-one product [37]. The use of saturated sodium bicarbonate solutions for washing organic extracts helps remove acidic by-products [36].

Specialized purification techniques for heat-sensitive compounds include sublimation and freeze-drying methods [38]. These approaches are particularly valuable for compounds that may decompose under elevated temperatures during conventional purification processes [38]. The application of reduced pressure conditions further enhances the effectiveness of these techniques [38].

1-Methyl-3,5-dinitro-1H-pyridin-2-one exhibits remarkable electronic structure characteristics that govern its exceptional reactivity in nucleophilic transformations. The compound possesses a highly electron-deficient heterocyclic framework due to the combined effects of two nitro groups at positions 3 and 5, along with the electron-withdrawing pyridone moiety [1]. The molecular formula C₆H₅N₃O₅ with a molecular weight of 199.12 g/mol represents a compact yet highly functionalized scaffold that serves as an excellent electrophilic partner in various organic transformations [2].

The electronic structure analysis reveals that the compound demonstrates significantly enhanced electrophilicity compared to unsubstituted pyridine derivatives. The presence of two nitro groups creates a pronounced electron density depletion across the aromatic ring, with positions 4 and 6 showing the highest electrophilic character [1]. This electron deficiency is further amplified by the carbonyl group of the pyridone ring, which contributes additional electron-withdrawing effects through both inductive and resonance mechanisms [1].

Computational studies have demonstrated that the compound's electronic properties are characterized by a substantially lowered Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating nucleophilic attack at the most electrophilic positions [1]. The reactivity pattern follows the expected trend for electron-deficient pyridine derivatives, where nucleophilic substitution occurs preferentially at the 4- and 6-positions rather than the 3-position [3]. This selectivity arises from the ability of the pyridine nitrogen to stabilize negative charge through resonance when nucleophilic attack occurs at the ortho and para positions relative to the nitrogen atom [3].

The compound's electronic structure also facilitates its role as a synthetic equivalent of nitromalonaldehyde, an unstable and highly reactive species [1]. This equivalency is particularly significant in synthetic applications where the controlled release of electrophilic fragments is desired. The electron-withdrawing nature of the substituents ensures that the compound maintains high reactivity while providing sufficient stability for handling and storage under appropriate conditions [2].

Nucleophilic Ring Transformation Mechanisms

The nucleophilic ring transformation of 1-Methyl-3,5-dinitro-1H-pyridin-2-one represents a fundamental mechanistic pathway that has been extensively studied and characterized [1]. This transformation proceeds through a well-defined sequence involving initial nucleophilic attack, formation of bicyclic intermediates, and subsequent elimination of the nitroacetamide leaving group [1].

The mechanism initiates with nucleophilic attack at the highly electrophilic 4-position of the pyridone ring. The incoming nucleophile, typically an enolate or similar carbon-centered nucleophile, forms a covalent bond with the carbon atom, generating a negatively charged intermediate [1]. This initial addition step is facilitated by the electron-deficient nature of the substrate, which stabilizes the resulting carbanion through delocalization onto the nitro groups and the pyridone carbonyl [1].

Following the initial nucleophilic addition, a second nucleophilic attack occurs at the 6-position of the pyridone ring. This second attack leads to the formation of a bicyclic intermediate structure, which has been isolated and characterized in several studies [1]. The bicyclic intermediate represents a key species in the transformation, as it contains both the incoming nucleophile and the original pyridone framework in a strained ring system [1].

The final step of the mechanism involves elimination of nitroacetamide, which serves as an excellent leaving group due to its stability and the relief of ring strain in the bicyclic intermediate [1]. This elimination step is accompanied by aromatization of the newly formed ring system, providing a thermodynamic driving force for the overall transformation [1]. The eliminated nitroacetamide can potentially act as a nucleophile in subsequent reactions, leading to side products in some cases [1].

The nucleophilic ring transformation mechanism has been supported by both experimental observations and theoretical calculations. The isolation of bicyclic intermediates provides direct evidence for the proposed pathway, while kinetic studies have revealed the relative rates of the individual steps [1]. The mechanism's generality has been demonstrated through its application to various nucleophiles, including enolates, amines, and other carbon-centered nucleophiles [1].

Three-Component Ring Transformation (TCRT) Pathways

The Three-Component Ring Transformation (TCRT) of 1-Methyl-3,5-dinitro-1H-pyridin-2-one represents a sophisticated synthetic methodology that enables the construction of complex heterocyclic systems from simple starting materials [1]. This transformation involves the simultaneous participation of the dinitropyridone substrate, a ketone component, and a nitrogen source, typically ammonia or ammonium acetate [1].

The TCRT mechanism begins with the formation of an enol or enolate form of the ketone component, which then undergoes nucleophilic attack at the 4-position of the dinitropyridone ring [1]. This initial step is analogous to the nucleophilic ring transformation described previously, but the presence of the nitrogen source introduces additional complexity to the reaction pathway [1]. The nitrogen source, typically ammonia, can participate in the reaction through multiple pathways, either by direct attack on the pyridone ring or by formation of enamine intermediates with the ketone component [1].

Two plausible mechanistic pathways have been proposed for the TCRT process. In the first pathway, the enol form of the ketone and ammonia simultaneously attack the 4- and 6-positions of the dinitropyridone ring, forming a bicyclic intermediate [1]. The amino group then undergoes intramolecular cyclization with the carbonyl group derived from the ketone, leading to the formation of the final product after elimination of nitroacetamide [1].

The second pathway involves the initial formation of an enamine intermediate between the ketone and ammonia, which then acts as the nucleophile in the ring transformation [1]. This enamine intermediate attacks the dinitropyridone ring at the 4-position, followed by intramolecular cyclization at the 6-position to form the bicyclic intermediate [1]. The final product is obtained through elimination of nitroacetamide and aromatization of the newly formed ring system [1].

The TCRT methodology has been successfully applied to a wide range of ketones, including both aliphatic and aromatic systems [1]. Cyclic ketones of various ring sizes have been employed, leading to the formation of fused heterocyclic systems with diverse structural complexity [1]. The reaction conditions can be optimized through the use of conventional heating or microwave irradiation, with the latter providing significantly reduced reaction times while maintaining high yields [1].

Aminolysis Reaction Mechanisms

The aminolysis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one provides valuable insights into the compound's reactivity toward nitrogen-containing nucleophiles [1]. This reaction serves as a fundamental test of the substrate's electrophilic character and demonstrates the feasibility of ring-opening transformations under mild conditions [1].

The aminolysis mechanism proceeds through initial nucleophilic attack by the amine at both the 4- and 6-positions of the pyridone ring [1]. This dual attack pattern is characteristic of highly electrophilic substrates and reflects the significant electron deficiency of the dinitropyridone framework [1]. The initial nucleophilic additions result in the formation of unstable intermediates that rapidly undergo ring-opening through cleavage of carbon-carbon bonds [1].

The ring-opening process leads to the formation of nitro-substituted azadienamine products, which represent the formal addition of the amine nucleophile across the pyridone ring system [1]. These azadienamine products are characterized by their extended conjugation and potential for further synthetic manipulations [1]. The reaction also produces a dianionic product formed through the addition of the eliminated nitroacetamide to another molecule of the starting pyridone [1].

The aminolysis reaction demonstrates the dual role of the eliminated nitroacetamide, which functions both as a leaving group and as a potential nucleophile [1]. This dual behavior can lead to the consumption of additional starting material, reducing the overall efficiency of the transformation [1]. However, this issue can be addressed through the use of alternative substrates or modified reaction conditions [1].

The azadienamine products obtained from aminolysis reactions have found applications as ligands in coordination chemistry, where their extended conjugation and multiple nitrogen donor sites provide excellent chelating properties [1]. The preparation of these ligands through aminolysis represents a valuable synthetic method that avoids the need for more complex multi-step sequences [1].

Self-Condensation Reactions

Self-condensation reactions of 1-Methyl-3,5-dinitro-1H-pyridin-2-one and related compounds represent a unique class of transformations that demonstrate the compound's ability to participate in both electrophilic and nucleophilic roles within the same reaction system [4]. These reactions typically occur under acidic conditions and lead to the formation of complex polycyclic structures with multiple nitro groups [4].

The self-condensation mechanism involves the acid-promoted activation of formylnitroenamine substrates, which can undergo formal dimerization to produce 3,5-dinitro-1,4-dihydropyridines [4]. In these reactions, one molecule of the substrate serves as a C₃N₁ building block, while another molecule provides a C₂ unit, demonstrating the versatility of the pyridone framework in multi-component reactions [4].

The reaction proceeds through the formation of pyridinium ion intermediates, which are highly electrophilic and susceptible to nucleophilic attack by additional substrate molecules [4]. The resulting adducts undergo further transformations, including deformylation and deamination processes, to yield the final dihydropyridine products [4]. The mechanism has been supported by computational studies that confirm the regioselectivity of nucleophilic attack at the 4-position of the pyridinium intermediate [4].

Self-condensation reactions can be modified through the presence of external nucleophiles, such as electron-rich aromatic compounds, which can intercept the pyridinium intermediates to produce arylated products [4]. This interception represents a valuable synthetic strategy for introducing aromatic substituents at specific positions of the dihydropyridine framework [4].

The self-condensation methodology does not require special reagents or extreme conditions, making it an attractive approach for the preparation of functionalized dihydropyridines [4]. The reaction can be conducted in common organic solvents under mild acidic conditions, and the products can be readily isolated and purified using standard techniques [4].

Computational Studies on Reaction Pathways

Computational studies have provided crucial insights into the reaction mechanisms and electronic properties of 1-Methyl-3,5-dinitro-1H-pyridin-2-one [1]. Density Functional Theory (DFT) calculations have been extensively employed to understand the electronic structure, predict reaction pathways, and optimize reaction conditions for various transformations involving this compound [1].

Electronic structure calculations have confirmed the highly electrophilic nature of the dinitropyridone framework [1]. The computed molecular orbital energies reveal a significantly lowered LUMO energy compared to unsubstituted pyridine derivatives, consistent with the observed high reactivity toward nucleophiles [1]. The electron density distribution maps show pronounced electron depletion at the 4- and 6-positions, explaining the regioselectivity observed in nucleophilic substitution reactions [1].

Transition state calculations have provided detailed mechanistic insights into the nucleophilic ring transformation pathways [1]. The computed activation energies for nucleophilic attack at different positions of the pyridone ring are consistent with experimental observations of regioselectivity [1]. The calculations also reveal the relative stability of various intermediates, including the bicyclic species that have been isolated experimentally [1].

Computational studies have been particularly valuable in understanding the role of the nitroacetamide leaving group [1]. The calculations demonstrate that the elimination of this fragment is thermodynamically favorable and kinetically accessible, explaining the efficiency of the ring transformation processes [1]. The computed binding energies and geometric parameters of the nitroacetamide anion support its characterization as an excellent leaving group [1].

Solvent effects have been investigated through implicit solvation models, revealing the influence of solvent polarity on reaction rates and selectivities [1]. These studies have provided guidance for optimizing reaction conditions and selecting appropriate solvents for specific transformations [1]. The computational predictions have been validated through experimental studies, demonstrating the reliability of the theoretical approaches employed [1].

Kinetic Studies of Pyridone Transformations

Kinetic studies of 1-Methyl-3,5-dinitro-1H-pyridin-2-one transformations have provided quantitative understanding of the reaction mechanisms and enabled optimization of synthetic procedures [1]. These studies have employed various experimental techniques, including stopped-flow spectroscopy, nuclear magnetic resonance monitoring, and calorimetric analysis, to measure reaction rates and determine activation parameters [1].

The kinetic analysis of nucleophilic ring transformations has revealed that these reactions typically follow second-order kinetics, with first-order dependence on both the dinitropyridone substrate and the nucleophile [1]. The observed rate constants are significantly higher than those for comparable reactions of unsubstituted pyridine derivatives, confirming the enhanced electrophilicity of the dinitro-substituted system [1].

Temperature-dependent kinetic studies have provided activation energies for various transformations, typically ranging from 40 to 80 kJ/mol depending on the specific reaction conditions and nucleophile employed [1]. These relatively low activation energies are consistent with the high reactivity of the dinitropyridone substrate and the favorable thermodynamics of the ring transformation processes [1].

The kinetic studies have also revealed the influence of reaction conditions on the rate and selectivity of transformations [1]. pH effects have been investigated for reactions involving ionizable nucleophiles, showing that the protonation state of the nucleophile significantly affects the reaction rate [1]. Solvent effects have been quantified through studies in various media, revealing the importance of solvent polarity and hydrogen bonding capacity in determining reaction rates [1].

Competitive kinetic studies have been conducted to determine the relative reactivity of different nucleophiles toward the dinitropyridone substrate [1]. These studies have established reactivity scales that are useful for predicting the outcomes of reactions involving multiple nucleophiles [1]. The kinetic data have also been used to optimize reaction conditions for specific synthetic applications, leading to improved yields and selectivities [1].

GHS Hazard Statements

H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic